molecular formula C6H7F2N3O2 B12868570 1-(2,2-difluoroethyl)-3-methyl-5-nitro-1H-pyrazole

1-(2,2-difluoroethyl)-3-methyl-5-nitro-1H-pyrazole

Cat. No.: B12868570
M. Wt: 191.14 g/mol
InChI Key: QKRUDJNRRGYUTC-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-methyl-5-nitro-1H-pyrazole is a synthetic organic compound characterized by the presence of a difluoroethyl group, a methyl group, and a nitro group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-3-methyl-5-nitro-1H-pyrazole typically involves the following steps:

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-3-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-methyl-5-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-methyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: The presence of the difluoroethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-3-methyl-5-nitro-1H-pyrazole can be compared with other similar compounds:

Biological Activity

1-(2,2-Difluoroethyl)-3-methyl-5-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

  • Molecular Formula : C6H7F2N3O2
  • Molecular Weight : 191.14 g/mol
  • CAS Number : 1171611-51-0
  • Purity : Typically >95% in commercial preparations .

Synthesis

The synthesis of this compound generally involves the nucleophilic substitution of 5-methyl-3-nitro-1H-pyrazole with 2,2-difluoroethyl halides under basic conditions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate. This synthetic route allows for the efficient production of the compound in laboratory settings.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, including E. coli and S. aureus. In studies, certain pyrazole derivatives demonstrated significant inhibition against these pathogens .

CompoundActivity AgainstReference
This compoundE. coli, S. aureus
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoleMycobacterium tuberculosis

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been well-documented. Studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation. For example, compounds derived from the pyrazole scaffold have been reported to exhibit COX-2 inhibitory activity superior to traditional anti-inflammatory drugs like celecoxib .

Anticancer Activity

The anticancer properties of pyrazoles are gaining attention. Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cell cycle progression. Research has indicated that modifications to the pyrazole ring can enhance its potency against specific cancer types .

The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors. The difluoroethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets. The nitro group may participate in redox reactions, generating reactive oxygen species (ROS) that contribute to its biological effects .

Case Studies

Several studies have explored the biological activities of pyrazoles:

  • Antimicrobial Study : A series of novel pyrazole derivatives were synthesized and evaluated for their antibacterial properties against E. coli and S. aureus. The presence of specific substituents was found to significantly enhance antimicrobial activity .
  • Anti-inflammatory Research : A study focused on evaluating the anti-inflammatory effects of substituted pyrazoles revealed that certain compounds exhibited comparable efficacy to established anti-inflammatory agents in reducing edema in animal models .
  • Anticancer Evaluation : Research involving pyrazoles as potential anticancer agents demonstrated that specific structural modifications could lead to enhanced activity against various cancer cell lines, suggesting a viable pathway for drug development .

Properties

Molecular Formula

C6H7F2N3O2

Molecular Weight

191.14 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-3-methyl-5-nitropyrazole

InChI

InChI=1S/C6H7F2N3O2/c1-4-2-6(11(12)13)10(9-4)3-5(7)8/h2,5H,3H2,1H3

InChI Key

QKRUDJNRRGYUTC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)[N+](=O)[O-])CC(F)F

Origin of Product

United States

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